3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine is a complex organic compound that features a benzodioxole ring, a trifluoromethylbenzenesulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Trifluoromethylbenzenesulfonyl Group: This step might involve sulfonylation reactions using trifluoromethylbenzenesulfonyl chloride.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions might target the sulfonyl group or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be studied for its potential effects on various biological pathways, including enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its biological activity.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine: might be compared with other benzodioxole derivatives or trifluoromethylbenzenesulfonyl compounds.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione or N-substituted pyrrolidines.
Uniqueness
The unique combination of the benzodioxole ring, trifluoromethylbenzenesulfonyl group, and pyrrolidine ring might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)14-2-1-3-15(9-14)27(23,24)22-7-6-13(10-22)12-4-5-16-17(8-12)26-11-25-16/h1-5,8-9,13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFYBOFHYYRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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